molecular formula C14H11FN4S B2646595 2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole CAS No. 692287-96-0

2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole

Cat. No. B2646595
CAS RN: 692287-96-0
M. Wt: 286.33
InChI Key: SIVZEYKNDIWSNQ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole is a useful research compound. Its molecular formula is C14H11FN4S and its molecular weight is 286.33. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Compounds with thiazoline and isatin hybrids, analogous in structural complexity to the specified chemical, have been designed and synthesized to inhibit HIV-1 (Human Immunodeficiency Virus type 1) reverse transcriptase. These derivatives, including modifications on the dihydrothiazole ring and isatin nucleus, show activity towards DNA polymerase and ribonuclease H functions, indicating their potential as dual inhibitors for HIV-1 related functions in the µM range (Meleddu et al., 2016).

Anticancer Activity

Thiazolyl(Hydrazonoethyl)Thiazoles have been synthesized for potential anti-breast cancer applications. In a study involving microwave-assisted synthesis, these compounds demonstrated significant antitumor activities against MCF-7 tumor cells, with certain derivatives showing promising activities compared to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Antioxidant and Cytotoxicity Potential

Novel thiazole derivatives have been evaluated for their cytotoxicity against carcinoma cell lines and their antioxidant potential. Some derivatives exhibited significant cytotoxic activity along with remarkable antioxidant activity, suggesting their dual potential in cancer treatment and prevention of oxidative stress (Grozav et al., 2017).

Chemotherapeutic Agents

2-(2-Hydrazinyl)thiazole derivatives have been synthesized and investigated for their antibacterial and antifungal activities, with some compounds also being tested for their potential to induce apoptosis in fungal species and inhibit cancer cell proliferation (Yurttaş et al., 2020).

Antimalarial Activity

The antimalarial potential of 2-(2-hydrazinyl)thiazole derivatives has been explored through in vitro assays against Plasmodium falciparum. Derivatives with specific substitutions showed significant antimalarial activity, offering insights into the design of new therapeutics against malaria (Makam et al., 2014).

properties

IUPAC Name

2-fluoro-N-[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c15-12-5-1-2-6-13(12)18-17-10-11-4-3-8-19(11)14-16-7-9-20-14/h1-10,18H/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZEYKNDIWSNQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC=CN2C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=CC=CN2C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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